molecular formula C16H23N3O3 B11368138 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide

Cat. No.: B11368138
M. Wt: 305.37 g/mol
InChI Key: VPFORBXFKGRFJU-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a nitrobenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group: The initial step involves the introduction of the dimethylamino group to the cyclohexyl ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine and a suitable cyclohexyl halide.

    Attachment of the Benzamide Moiety: The next step involves the coupling of the dimethylamino-cyclohexyl intermediate with a nitrobenzoyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-{[1-(amino)cyclohexyl]methyl}-3-nitrobenzamide.

    Reduction: Formation of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Known for its psychoactive properties and potential use as an analgesic.

    N-{[1-(dimethylamino)cyclohexyl]methyl}-1-naphthamide: Similar structure with a naphthamide moiety instead of a nitrobenzamide group.

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3-nitrobenzamide

InChI

InChI=1S/C16H23N3O3/c1-18(2)16(9-4-3-5-10-16)12-17-15(20)13-7-6-8-14(11-13)19(21)22/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,17,20)

InChI Key

VPFORBXFKGRFJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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